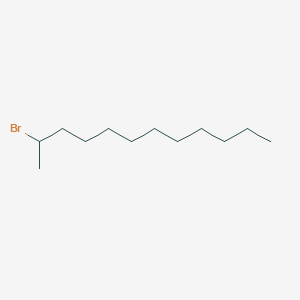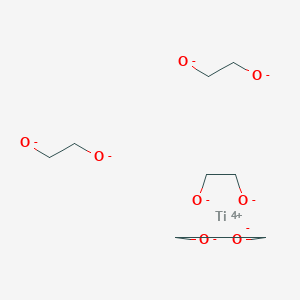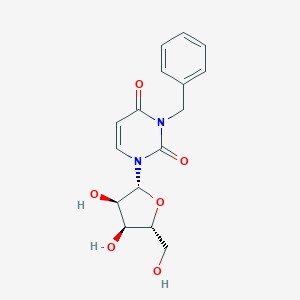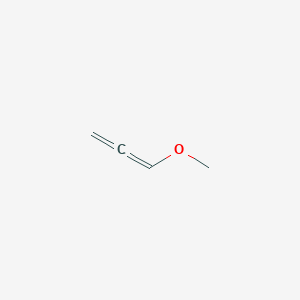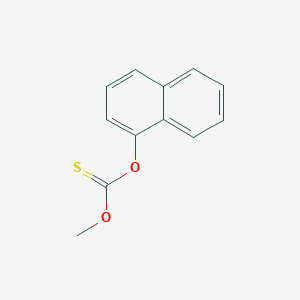
Methoxy(naphthalen-1-yloxy)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxy(naphthalen-1-yloxy)methanethione, also known as MNMT, is a chemical compound that has recently gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is a thione derivative of naphthalene, which is a widely used aromatic hydrocarbon in the chemical industry. MNMT has been synthesized using various methods and has shown promising results in various biological studies.
Mecanismo De Acción
The mechanism of action of Methoxy(naphthalen-1-yloxy)methanethione is not fully understood. However, studies have suggested that Methoxy(naphthalen-1-yloxy)methanethione exerts its cytotoxic effects by inducing oxidative stress and DNA damage in cancer cells. Methoxy(naphthalen-1-yloxy)methanethione has also been shown to inhibit the activity of specific enzymes, such as topoisomerase II, which is involved in DNA replication and repair. Additionally, Methoxy(naphthalen-1-yloxy)methanethione has been shown to modulate various signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
Methoxy(naphthalen-1-yloxy)methanethione has been shown to exhibit various biochemical and physiological effects. Studies have shown that Methoxy(naphthalen-1-yloxy)methanethione can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Methoxy(naphthalen-1-yloxy)methanethione has also been shown to modulate various signaling pathways, leading to the inhibition of cell proliferation and survival. Furthermore, Methoxy(naphthalen-1-yloxy)methanethione has been shown to exhibit anti-inflammatory and anti-angiogenic effects, which may have implications in various disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methoxy(naphthalen-1-yloxy)methanethione has several advantages for lab experiments. It exhibits cytotoxic activity against various cancer cell lines, making it a potential candidate for cancer treatment. Methoxy(naphthalen-1-yloxy)methanethione also has a relatively simple chemical structure, making it easy to synthesize and modify. However, Methoxy(naphthalen-1-yloxy)methanethione has several limitations for lab experiments. It requires the use of toxic and hazardous chemicals for synthesis, making it unsuitable for large-scale production. Furthermore, the mechanism of action of Methoxy(naphthalen-1-yloxy)methanethione is not fully understood, and further studies are required to elucidate its mode of action.
Direcciones Futuras
There are several future directions for Methoxy(naphthalen-1-yloxy)methanethione research. One direction is to explore the use of green chemistry principles and catalysts for the synthesis of Methoxy(naphthalen-1-yloxy)methanethione, making it more environmentally friendly and sustainable. Another direction is to elucidate the mechanism of action of Methoxy(naphthalen-1-yloxy)methanethione, particularly its role in inducing oxidative stress and DNA damage in cancer cells. Furthermore, Methoxy(naphthalen-1-yloxy)methanethione can be modified to improve its cytotoxic activity and selectivity against cancer cells, leading to the development of more effective cancer treatments. Finally, the anti-inflammatory and anti-angiogenic effects of Methoxy(naphthalen-1-yloxy)methanethione can be explored in various disease states, such as cardiovascular disease and inflammatory bowel disease.
Conclusion:
In conclusion, Methoxy(naphthalen-1-yloxy)methanethione is a chemical compound that has shown promising results in various scientific research applications, particularly in the field of cancer research. Methoxy(naphthalen-1-yloxy)methanethione has been synthesized using various methods and exhibits cytotoxic activity against various cancer cell lines. The mechanism of action of Methoxy(naphthalen-1-yloxy)methanethione is not fully understood, but studies have suggested that it induces oxidative stress and DNA damage in cancer cells, leading to apoptosis. Methoxy(naphthalen-1-yloxy)methanethione has several advantages and limitations for lab experiments, and there are several future directions for Methoxy(naphthalen-1-yloxy)methanethione research, including the exploration of green chemistry principles, elucidation of its mechanism of action, and modification to improve its cytotoxic activity and selectivity against cancer cells.
Métodos De Síntesis
Methoxy(naphthalen-1-yloxy)methanethione has been synthesized using various methods, including the reaction of naphthalene with thionyl chloride and methanol. Another method involves the reaction of naphthalene with sodium methoxide and sulfur, followed by the addition of methanol. The yield of Methoxy(naphthalen-1-yloxy)methanethione using these methods is reported to be around 50-60%. However, these methods require the use of toxic and hazardous chemicals, making them unsuitable for large-scale production. Therefore, alternative methods are being explored, such as the use of green chemistry principles and catalysts.
Aplicaciones Científicas De Investigación
Methoxy(naphthalen-1-yloxy)methanethione has shown potential applications in medicinal chemistry, particularly in the field of cancer research. Studies have shown that Methoxy(naphthalen-1-yloxy)methanethione exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Methoxy(naphthalen-1-yloxy)methanethione has also been shown to induce apoptosis, which is a programmed cell death mechanism that plays a crucial role in cancer treatment. Furthermore, Methoxy(naphthalen-1-yloxy)methanethione has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways involved in cancer progression.
Propiedades
Número CAS |
13704-12-6 |
|---|---|
Nombre del producto |
Methoxy(naphthalen-1-yloxy)methanethione |
Fórmula molecular |
C12H10O2S |
Peso molecular |
218.27 g/mol |
Nombre IUPAC |
methoxy(naphthalen-1-yloxy)methanethione |
InChI |
InChI=1S/C12H10O2S/c1-13-12(15)14-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |
Clave InChI |
HOWCBJQIQREGAB-UHFFFAOYSA-N |
SMILES |
COC(=S)OC1=CC=CC2=CC=CC=C21 |
SMILES canónico |
COC(=S)OC1=CC=CC2=CC=CC=C21 |
Sinónimos |
Thiocarbonic acid methyl 1-naphtyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoxazolium, 3-(2-methoxyethyl)-2-[2-[[3-(2-methoxyethyl)-5-phenyl-2(3H)-benzoxazolylidene]methyl]-1-butenyl]-5-phenyl-, iodide](/img/structure/B81243.png)
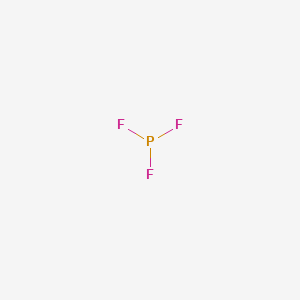
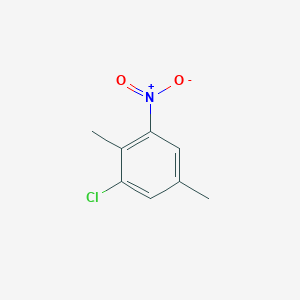
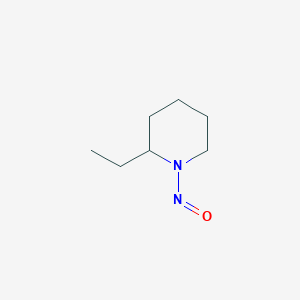

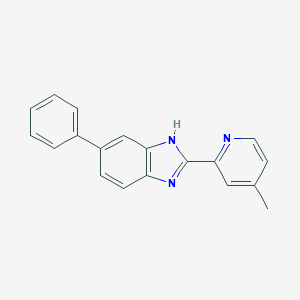
![1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione](/img/structure/B81255.png)

![(2S)-2-amino-3-[4-(4-methylphenyl)sulfonyloxyphenyl]propanoic acid](/img/structure/B81260.png)
![1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B81261.png)
